

Spectroscopic Profile of Solvent Blue 59: A Technical Guide

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Compound of Interest

Compound Name: Solvent blue 59

Cat. No.: B1217624

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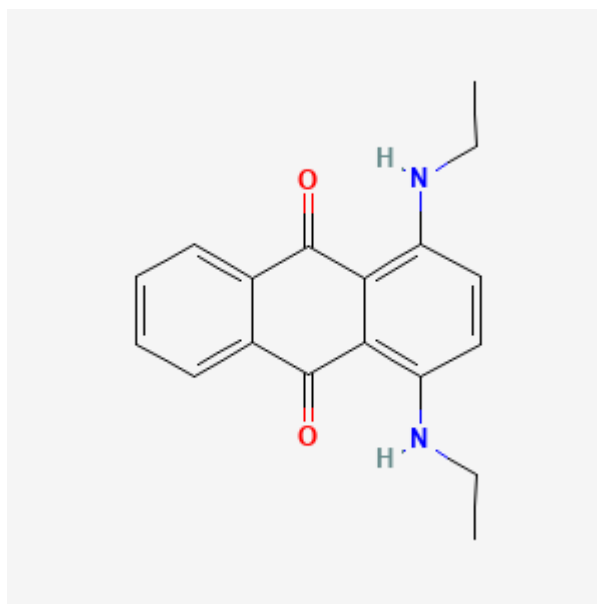
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Solvent Blue 59** (C.I. 61552), an anthraquinone-based dye. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and application of this compound. This document details the available spectroscopic data and provides generalized experimental protocols for obtaining such data.

Compound Information

Property	Value
Chemical Name	1,4-bis(ethylamino)anthracene-9,10-dione
Synonyms	C.I. Solvent Blue 59, 1,4-Bis(ethylamino)anthraquinone, Atlasol Blue 2N, Sudan Blue
CAS Number	6994-46-3
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₂
Molecular Weight	294.35 g/mol

Chemical Structure



Spectroscopic Data

A complete, publicly available dataset of all spectroscopic parameters for **Solvent Blue 59** is not readily available. The following tables summarize the known data and provide representative values for closely related anthraquinone derivatives to offer insight into the expected spectral characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **Solvent Blue 59** is characterized by transitions within its anthraquinone chromophore.

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent	Transition Type (Probable)
252[1]	Not specified	Not specified	$\pi \rightarrow \pi$
~550-650	Not specified	Organic Solvents	$n \rightarrow \pi$

Note: The λ_{max} in the visible region is an estimation based on the blue color of the dye and typical spectra of 1,4-diaminoanthraquinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **Solvent Blue 59**, providing detailed information about its hydrogen and carbon framework. While specific spectral data for **Solvent Blue 59** is not publicly available, representative chemical shifts for the core anthraquinone structure and the ethylamino substituents can be predicted based on known data for similar compounds.

^1H NMR (Proton NMR) - Predicted Chemical Shifts

Proton	Chemical Shift (δ , ppm) Range	Multiplicity
Aromatic Protons (H-2, H-3)	7.0 - 7.5	m
Aromatic Protons (H-5, H-6, H-7, H-8)	7.8 - 8.3	m
N-H	9.5 - 11.0	br s
-CH ₂ -	3.2 - 3.6	q
-CH ₃	1.2 - 1.5	t

^{13}C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

Carbon	Chemical Shift (δ , ppm) Range
C=O (C-9, C-10)	180 - 185
C-1, C-4	145 - 155
Aromatic C-H	125 - 135
Quaternary Aromatic C	110 - 130
-CH ₂ -	35 - 45
-CH ₃	13 - 16

Note: Predicted values are based on general knowledge of substituted anthraquinones and related structures. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Solvent Blue 59** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3200 - 3400	N-H stretching	Medium
2850 - 2960	C-H stretching (aliphatic)	Medium-Weak
~1630 - 1670	C=O stretching (quinone)	Strong
~1580 - 1600	C=C stretching (aromatic) & N-H bending	Strong
~1250	C-N stretching	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Solvent Blue 59**.

m/z	Ion	Notes
294.14	$[M]^+$	Molecular ion
279	$[M - CH_3]^+$	Loss of a methyl group
265	$[M - C_2H_5]^+$	Loss of an ethyl group

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of related compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) and molar absorptivity (ϵ) of **Solvent Blue 59**.

Materials:

- **Solvent Blue 59**
- Spectrophotometric grade solvent (e.g., ethanol, chloroform, or dimethylformamide)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Solvent Blue 59** of a known concentration (e.g., 1×10^{-3} M) by accurately weighing the dye and dissolving it in a volumetric flask with the chosen solvent.

- Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1×10^{-5} to 1×10^{-4} M.
- Data Acquisition:
 - Turn on the spectrophotometer and allow the lamp to warm up.
 - Set the wavelength range to scan from 200 to 800 nm.
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Record the absorbance spectra for each of the prepared dilutions of **Solvent Blue 59**.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.
 - Using the Beer-Lambert law ($A = \epsilon c l$), plot absorbance at λ_{max} versus concentration. The slope of the resulting line will be the molar absorptivity (ϵ).

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Solvent Blue 59**.

Materials:

- **Solvent Blue 59**
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:

- Dissolve 5-10 mg of **Solvent Blue 59** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum, typically using a proton-decoupled pulse sequence.
- Data Analysis:
 - Process the raw data (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **Solvent Blue 59**.

Materials:

- **Solvent Blue 59**
- FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press)
- Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR accessory):

- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Place a small amount of the solid **Solvent Blue 59** powder onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Solvent Blue 59**.

Materials:

- **Solvent Blue 59**
- Mass spectrometer with an appropriate ionization source (e.g., ESI or EI)
- Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

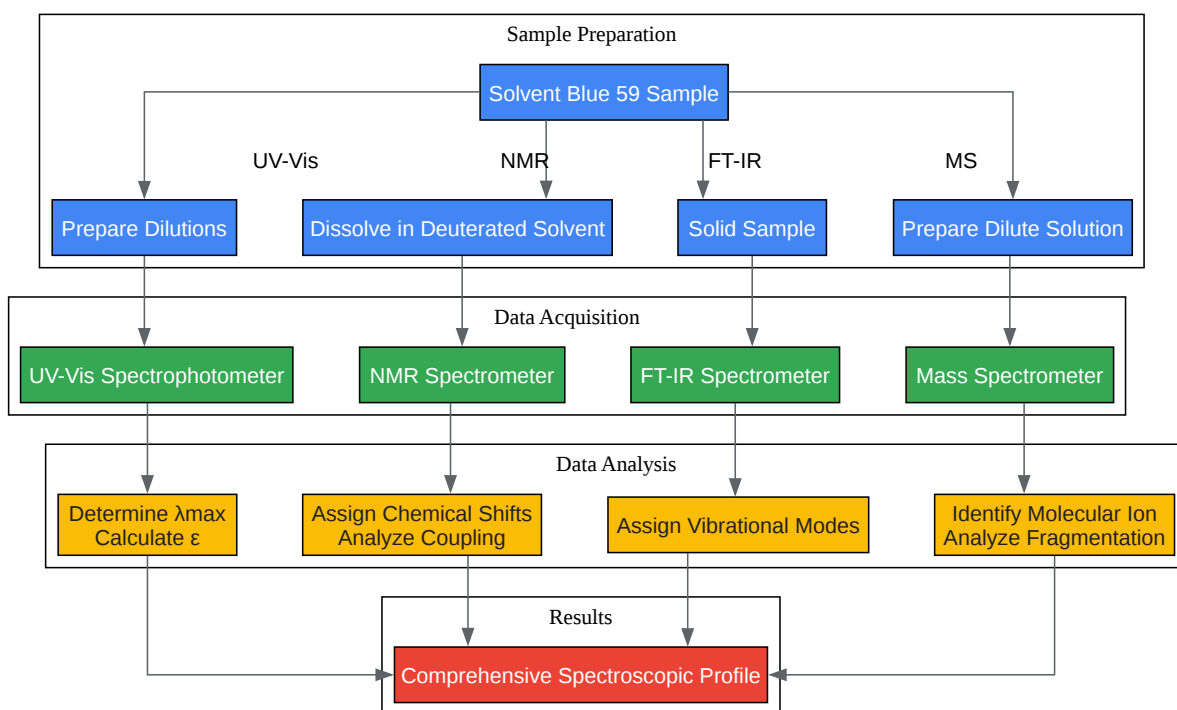
Procedure (using Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **Solvent Blue 59** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

- If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

Visualizations

Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the comprehensive spectroscopic characterization of **Solvent Blue 59**.

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References

- 1. Absorption [Solvent Blue 59] | AAT Bioquest [aatbio.com]
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